REACTION_CXSMILES
|
COC1C=CC(C[N:8]([C:22]2[S:23][CH:24]=[CH:25][N:26]=2)[S:9]([C:12]2[CH:13]=[CH:14][C:15]3[NH:20][CH2:19][CH2:18][O:17][C:16]=3[CH:21]=2)(=[O:11])=[O:10])=CC=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[S:23]1[CH:24]=[CH:25][N:26]=[C:22]1[NH:8][S:9]([C:12]1[CH:13]=[CH:14][C:15]2[NH:20][CH2:19][CH2:18][O:17][C:16]=2[CH:21]=1)(=[O:10])=[O:11]
|
Name
|
N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(S(=O)(=O)C=2C=CC3=C(OCCN3)C2)C=2SC=CN2)C=C1
|
Name
|
Intermediate M
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(S(=O)(=O)C=2C=CC3=C(OCCN3)C2)C=2SC=CN2)C=C1
|
Name
|
|
Quantity
|
1.597 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.923 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 20 minutes at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was purified via 2-g SCX column (product eluted with ammonia/methanol wash)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NS(=O)(=O)C=1C=CC2=C(OCCN2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.478 mmol | |
AMOUNT: MASS | 0.142 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |